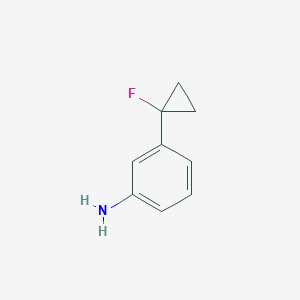
3-(1-Fluorocyclopropyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Fluorocyclopropyl)aniline is an organic compound characterized by the presence of a fluorocyclopropyl group attached to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions: This method employs a bench-stable (1-fluorocyclopropyl)tin reagent, which reacts with aryl halides under palladium catalysis to form the desired product . The reaction conditions are generally mild and functional group tolerant, making this method highly efficient.
Industrial Production Methods: Industrial production of 3-(1-Fluorocyclopropyl)aniline may involve scaling up the Stille cross-coupling reaction. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, alternative methods such as cyclopropanation of (1-fluorovinyl)arenes may be explored for large-scale synthesis .
化学反応の分析
Types of Reactions: 3-(1-Fluorocyclopropyl)aniline undergoes various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group, if present, can be reduced back to the aniline.
Substitution: The fluorocyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the fluorocyclopropyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the aniline moiety.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
3-(1-Fluorocyclopropyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 3-(1-Fluorocyclopropyl)aniline involves its interaction with specific molecular targets. The fluorocyclopropyl group can modulate the compound’s conformation, pKa, and lipophilicity, influencing its binding affinity and selectivity for target proteins. This modulation can affect various signaling pathways, leading to the compound’s observed biological effects .
類似化合物との比較
- 3-(1-Fluorocyclopropyl)-N,N-dimethylaniline
- 1-Fluorocyclopropyl-substituted tetralone
- 1-Fluorocyclopropane derivatives
Comparison: 3-(1-Fluorocyclopropyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorocyclopropyl-substituted compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in synthetic chemistry .
生物活性
3-(1-Fluorocyclopropyl)aniline is an aromatic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₀FN
- Molecular Weight : 151.18 g/mol
- SMILES Notation : C1CC1(C2=CC(=CC=C2)N)F
The presence of the fluorocyclopropyl group is significant as it can influence the compound's pharmacokinetics and biological interactions.
Antiviral Activity
Research has indicated that aniline derivatives can act as inhibitors of the influenza A virus subtype H1N1. In a study focusing on structure-activity relationships (SAR), various aniline derivatives were synthesized and tested for their ability to inhibit viral fusion processes. The findings suggest that modifications in the aniline structure, such as the introduction of fluorinated groups, can enhance antiviral potency by affecting the binding affinity to viral hemagglutinin .
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets. This includes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in viral replication or cellular signaling pathways.
- Receptor Modulation : It could modulate receptor activity, impacting downstream signaling pathways associated with cell proliferation and survival.
Study on Fluorinated Cyclopropane Derivatives
A notable study explored the biological activity of fluorinated cyclopropane analogs, including those similar to this compound. The research demonstrated that the incorporation of fluorine into cyclopropane structures could enhance selectivity and potency against specific targets, such as c-Met and VEGFR-2 kinases. The results indicated improved in vitro profiles for these compounds compared to their non-fluorinated counterparts, suggesting that fluorination can be a strategic modification in drug design .
Selectivity in Cancer Treatment
Another investigation highlighted the selectivity of fluorinated compounds in targeting cancer cells over non-cancerous cells. For instance, analogs with fluorocyclopropane moieties displayed significant selectivity for liver cancer cells (Hep G2) compared to non-cancerous HEK293 cells, indicating a potential therapeutic advantage in reducing toxicity while maintaining efficacy .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
3-(1-fluorocyclopropyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9(4-5-9)7-2-1-3-8(11)6-7/h1-3,6H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGVOFOVNWPOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














